molecular formula C22H19BrO4 B3652624 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 444996-42-3

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B3652624
CAS No.: 444996-42-3
M. Wt: 427.3 g/mol
InChI Key: LHIDCGVSDLKXRK-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound has a molecular weight of 413.26 . Its predicted boiling point is 603.3±55.0 °C, and its predicted density is 1.52±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Dao et al. (2018) explored the microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates to synthesize compounds including the 6H-benzo[c]chromen-6-ones and their tetrahydro analogues (Dao, Ho, Lim, & Cho, 2018).
  • Research by Gülcan et al. (2022) investigated the fluorescence and metal interaction properties of racemic tetrahydro-3-hydroxybenzo[c]chromen-6-one derivatives, revealing fluorescent molecule characteristics that vary with different substituents (Gülcan, Shukur, Mavideniz, Sírkecíoǐlu, & Gazi, 2022).

Applications in Organic Chemistry

  • Soman and Thaker (2013) synthesized tetracyclic azanaphthalen-8-ones and their antimicrobial activity using 3-bromo-4-methyl benzo[h]-chromen-2-one, indicating the potential of these compounds in medicinal chemistry (Soman & Thaker, 2013).
  • A Michael-Michael-acetalization cascade for the synthesis of novel tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives was established by Liu et al. (2015), showcasing the versatility of these compounds in synthesizing complex organic structures (Liu, Wen, Wang, Xiao, Huang, & Yang, 2015).

Biological and Pharmacological Research

  • Garazd et al. (2002) investigated Mannich bases of substituted tetrahydrobenzo[c]chromen-6-ones, finding applications in pharmacology, particularly as stimulants of the central and peripheral nervous systems (Garazd, Panteleimonova, Garazd, & Khilya, 2002).
  • The study by Gulcan et al. (2014) on hydroxylated 6H-benzo[c]chromen-6-one derivatives, including their design and synthesis, explored their potential as acetylcholinesterase and butyrylcholinesterase inhibitors, indicating a role in the treatment of Alzheimer's Disease (Gulcan, Unlu, Esiringu, Erçetin, Şahin, Oz, & Şahin, 2014).

Other Relevant Studies

  • Velpula et al. (2015) demonstrated a one-pot synthesis of benzo[h]thiazolo[2,3-b]quinazolin-9-yl chromen-2-ones, showcasing the diversity in chemical synthesis utilizing similar structural frameworks (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
  • Duan et al. (2013) successfully synthesized a series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates, showing the scope for chemical modifications and diversification (Duan, Wang, Xu, Kang, Zhang, Song, & Deng, 2013).
  • The research by Kemperman et al. (2006) on the synthesis of benzo[c]chromen-6-ones using ionic liquids highlights advancements in green chemistry and scalability of synthesis processes (Kemperman, Horst, Goor, Roeters, Bergwerff, Eem, & Basten, 2006).

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO4/c1-13-20(26-12-19(24)14-6-8-15(23)9-7-14)11-10-17-16-4-2-3-5-18(16)22(25)27-21(13)17/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIDCGVSDLKXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123060
Record name 3-[2-(4-Bromophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-4-methyl-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444996-42-3
Record name 3-[2-(4-Bromophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-4-methyl-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444996-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Bromophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-4-methyl-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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